molecular formula C7H9NO3S B7886785 (4-Aminophenyl)methanesulfonic acid CAS No. 6387-28-6

(4-Aminophenyl)methanesulfonic acid

Cat. No. B7886785
CAS RN: 6387-28-6
M. Wt: 187.22 g/mol
InChI Key: QJGHJWKPZQIOSN-UHFFFAOYSA-N
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Description

(4-Aminophenyl)methanesulfonic acid is a useful research compound. Its molecular formula is C7H9NO3S and its molecular weight is 187.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Aminophenyl)methanesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Aminophenyl)methanesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Spectroscopy of Protonated Porphyrins

    (4-Aminophenyl)methanesulfonic acid is used in spectrophotometric titrations to study hyperporphyrin effects in protonated porphyrins with 4-aminophenyl and 4-pyridyl meso substituents. This research helps in understanding the charge-transfer interactions in these systems, which is significant in the field of molecular spectroscopy (Wang & Wamser, 2014).

  • Microbial Metabolism of Methanesulfonic Acid

    This research explores methanesulfonic acid as a key intermediate in the biogeochemical cycling of sulfur. It highlights the utilization of methanesulfonate by diverse aerobic bacteria as a sulfur source, contributing to our understanding of environmental microbiology (Kelly & Murrell, 1999).

  • Synthesis of Benzoxazoles

    Methanesulfonic acid is effective in the synthesis of 2-substituted benzoxazoles from carboxylic acids. This showcases its utility in organic synthesis, particularly in the formation of benzoxazole compounds (Kumar, Rudrawar, & Chakraborti, 2008).

  • Chromogenic Reactions in Biochemistry

    The use of methanesulfonic acid in reactions with 1-methyl-2-phenylindole leads to the formation of chromophores. This has applications in developing colorimetric assays for lipid peroxidation, important in biochemical research (Gérard-Monnier et al., 1998).

  • Amino Acid Analysis of Proteins

    The use of methanesulfonic acid for hydrolysis in protein amino acid analysis is shown to be effective, offering a precise method for determining the amino acid composition of proteins and peptides (Simpson, Neuberger, & Liu, 1976).

  • Fuel Cell Applications

    Sulfonated polyimides synthesized using (4-Aminophenyl)methanesulfonic acid show potential as polyelectrolytes in fuel cells. This highlights its role in advancing materials science, particularly in developing components for alternative energy technologies (Guo et al., 2002).

properties

IUPAC Name

(4-aminophenyl)methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5,8H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGHJWKPZQIOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50980641
Record name (4-Aminophenyl)methanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50980641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Aminophenyl)methanesulfonic acid

CAS RN

6387-28-6
Record name (4-Aminophenyl)methanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50980641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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